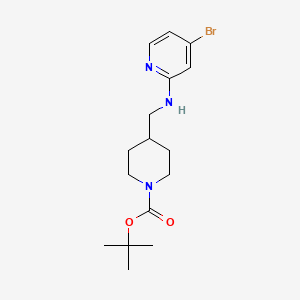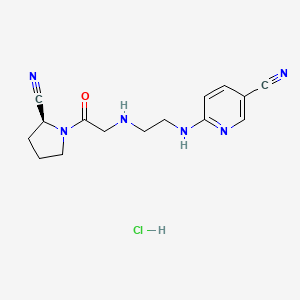![molecular formula C16H8N2O B12828734 2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile is a complex organic compound known for its unique structure and properties
Preparation Methods
The synthesis of 2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile typically involves multi-step organic reactions. One common method includes the reaction of 1H-cyclopenta[a]naphthalene-1,3(2H)-dione with malononitrile under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile involves its interaction with specific molecular targets. The compound can form complexes with various biomolecules, leading to changes in their structure and function. These interactions can affect cellular pathways and processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
- 1H-cyclopenta[b]naphthalene-1,3(2H)-dione
- 3H-cyclopenta[a]naphthalene
- 1H-cyclopenta[b]naphthalene These compounds share some structural similarities but differ in their chemical reactivity and applications .
Properties
Molecular Formula |
C16H8N2O |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-(1-oxocyclopenta[a]naphthalen-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H8N2O/c17-8-11(9-18)14-7-15(19)16-12-4-2-1-3-10(12)5-6-13(14)16/h1-6H,7H2 |
InChI Key |
IACZBFDSOFBHKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=C(C1=O)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)
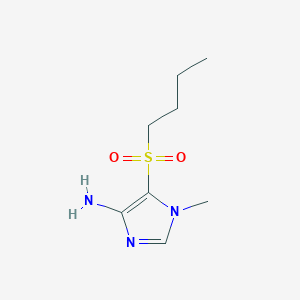

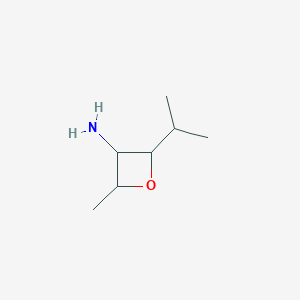
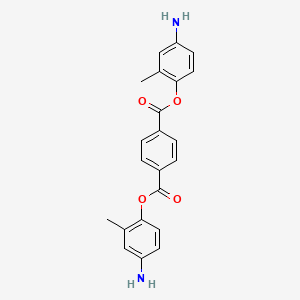
![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)
![3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid](/img/structure/B12828728.png)
